molecular formula C31H32N6O5S B11448827 N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B11448827
M. Wt: 600.7 g/mol
InChI Key: AZJSAMSTXDTNOL-UHFFFAOYSA-N
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Description

N-{[5-({2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxyphenyl, dihydropyrazolyl, oxoethyl, sulfanyl, triazolyl, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the dihydropyrazole intermediate, followed by the introduction of the oxoethyl and sulfanyl groups. The final steps involve the formation of the triazole ring and the attachment of the methoxybenzamide moiety. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to optimize yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxoethyl group can produce hydroxyl derivatives.

Scientific Research Applications

N-{[5-({2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3

Properties

Molecular Formula

C31H32N6O5S

Molecular Weight

600.7 g/mol

IUPAC Name

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C31H32N6O5S/c1-36-28(18-32-30(39)22-9-15-25(42-4)16-10-22)33-34-31(36)43-19-29(38)37-27(21-7-13-24(41-3)14-8-21)17-26(35-37)20-5-11-23(40-2)12-6-20/h5-16,27H,17-19H2,1-4H3,(H,32,39)

InChI Key

AZJSAMSTXDTNOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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